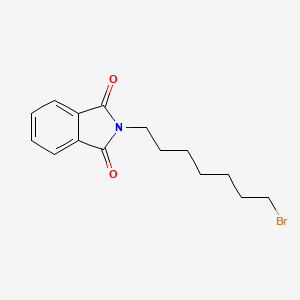![molecular formula C17H22N4O B3053376 Bis[3-amino-4-(dimethylamino)phenyl]methanone CAS No. 5340-23-8](/img/structure/B3053376.png)
Bis[3-amino-4-(dimethylamino)phenyl]methanone
Overview
Description
“Bis[3-amino-4-(dimethylamino)phenyl]methanone” is a chemical compound with the linear formula C17H22N4O . It has a molecular weight of 298.391 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Bis[3-amino-4-(dimethylamino)phenyl]methanone” is available as a 2D Mol file .Physical And Chemical Properties Analysis
“Bis[3-amino-4-(dimethylamino)phenyl]methanone” is described as silver-white or light-gray-green crystals . It has a melting point of 172 °C and a boiling point greater than 360 °C (decomposition) . It is insoluble in water, slightly soluble in ethanol and ether, and soluble in hot benzene .Scientific Research Applications
Synthesis and Characterization
- Novel organic compounds containing variants of Bis[3-amino-4-(dimethylamino)phenyl]methanone have been synthesized and characterized using techniques like FT-IR, NMR, and mass spectrometry. Theoretical calculations using DFT methods were also employed to derive properties like dipole moment and molecular electrostatic potential (Enbaraj et al., 2021).
Application in Memory Devices
- Bis[3-amino-4-(dimethylamino)phenyl]methanone derivatives have been utilized in the production of hyperbranched polyimide for memory devices. These materials displayed superior solubility in organic solvents, excellent thermal stability, and showed potential for use in nonvolatile bipolar write-once-read-many-times memory devices (Tan et al., 2017).
Development of Electroluminescent Materials
- Derivatives of Bis[3-amino-4-(dimethylamino)phenyl]methanone have been explored for their application in the development of electroluminescent materials. These materials are significant for their potential use in organic light-emitting diodes (OLEDs) (Kim et al., 2016).
Antibacterial and Antifungal Activities
- Certain derivatives of Bis[3-amino-4-(dimethylamino)phenyl]methanone have been synthesized and tested for their antibacterial and antifungal activities, demonstrating the potential of these compounds in medical applications (Jalbout et al., 2006).
Synthesis of Schiff Base Ligands
- Schiff base ligands have been synthesized using 3,4-diaminobenzophenone, a related compound, for complex formation with metal ions like Ni(II), Cu(II), and Zn(II). These ligands have potential applications in coordination chemistry and catalysis (Asadi et al., 2011).
Applications in Optoelectronics
- Research on Pechmann dyes derived from Bis[3-amino-4-(dimethylamino)phenyl]methanone derivatives revealed their suitability as efficient materials for OLEDs due to favorable optoelectronic and charge transport properties (Wazzan & Irfan, 2019).
Safety and Hazards
properties
IUPAC Name |
bis[3-amino-4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-7-5-11(9-13(15)18)17(22)12-6-8-16(21(3)4)14(19)10-12/h5-10H,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABJXFEGLRNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277107 | |
| Record name | bis[3-amino-4-(dimethylamino)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5340-23-8 | |
| Record name | NSC753542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis[3-amino-4-(dimethylamino)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Oxaspiro[4.5]decan-2-one, 3-methylene-](/img/structure/B3053313.png)
